3-N-Boc-3-aza-bicyclo[4.1.0]heptane-7-carboxylic acid
Description
3-N-Boc-3-aza-bicyclo[4.1.0]heptane-7-carboxylic acid (molecular formula: C₁₂H₁₉NO₄, molecular weight: 241.29 g/mol) is a bicyclic compound featuring a norbornane-like scaffold with a fused cyclopropane ring (bicyclo[4.1.0]heptane). The 3-aza group (a secondary amine) is protected by a tert-butoxycarbonyl (Boc) group, while the 7-position hosts a carboxylic acid moiety. This structure confers rigidity, making it valuable in medicinal chemistry for enhancing binding affinity to biological targets . Its Boc protection improves solubility and stability during synthetic workflows, particularly in multi-step reactions .
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[4.1.0]heptane-7-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-5-4-7-8(6-13)9(7)10(14)15/h7-9H,4-6H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVVYXLGIYZXKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)C2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-N-Boc-3-aza-bicyclo[4.1.0]heptane-7-carboxylic acid typically involves the use of N-hydroxyphthalimide esters of the corresponding carboxylic acids. A mild, photocatalytic Minisci-like reaction is employed to introduce various heterocycles at the bridgehead position . This method avoids the need for an external oxidant and uses an organic photocatalyst instead of an expensive metal catalyst .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of scalable synthetic routes, such as the Minisci-like reaction mentioned above, suggests that it can be produced efficiently on a larger scale.
Chemical Reactions Analysis
Types of Reactions
3-N-Boc-3-aza-bicyclo[4.1.0]heptane-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Substitution reactions, particularly at the bridgehead position, are common.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The conditions often involve mild temperatures and the use of organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acid derivatives, while substitution reactions can introduce various functional groups at the bridgehead position.
Scientific Research Applications
3-N-Boc-3-aza-bicyclo[4.1.0]heptane-7-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological systems.
Medicine: Its potential as a bioisostere makes it a candidate for drug development, particularly in improving the pharmacokinetic properties of drugs.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-N-Boc-3-aza-bicyclo[4.1.0]heptane-7-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways within biological systems. The nitrogen atom within its structure can participate in hydrogen bonding and other interactions, influencing the compound’s behavior and activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations
7-Aminobicyclo[4.1.0]heptane-7-carboxylic Acid Hydrochloride
- Structure: Unprotected amine at the 7-position, with a hydrochloride salt (C₈H₁₂NO₂·HCl).
- Key Differences : The absence of Boc protection reduces steric bulk but increases susceptibility to oxidation and nucleophilic attack. The hydrochloride salt enhances aqueous solubility compared to the free base .
- Applications : Used as a building block for peptide mimetics but requires careful handling due to reactivity .
3-Oxabicyclo[4.1.0]heptane-7-carboxylic Acid
- Structure : Replaces the 3-aza group with an oxygen atom (C₇H₁₀O₃).
- Key Differences : The ether linkage reduces basicity and alters hydrogen-bonding capacity. This compound lacks amine functionality, limiting its utility in forming amide bonds .
- Applications : Primarily employed in materials science for rigid polymer backbones .
Ring Size and Heteroatom Modifications
3,3-Dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid
- Structure : Features a sulfur atom (4-thia) and a smaller bicyclo[3.2.0] system (molecular formula: C₈H₁₂N₂O₃S).
- Key Differences : The thia group increases electron density, enhancing resistance to β-lactamase degradation. The smaller ring system (3.2.0 vs. 4.1.0) increases strain, affecting stability .
- Applications : A core structure in β-lactam antibiotics like penicillins .
2-Azabicyclo[5.1.0]octane-8-carboxylic Acid
- Structure: Expanded bicyclo[5.1.0]octane ring (C₁₃H₂₁NO₄).
- Key Differences : Larger ring size reduces ring strain and alters conformational flexibility. The additional methylene group may improve pharmacokinetic properties, such as metabolic stability .
- Applications : Explored in kinase inhibitors due to enhanced hydrophobic interactions .
Substituent and Stereochemical Variations
(1R,6S,7R)-3-(7-Fluoro-9H-pyrimido[4,5-b]indol-4-yl)-3-azabicyclo[4.1.0]heptane-7-carboxylic Acid
- Structure : Fluorinated pyrimidoindole substituent at the 3-position (C₁₇H₁₅FN₄O₂).
- Key Differences : The fluorinated aromatic group enhances π-π stacking and bioavailability. Stereochemistry (1R,6S,7R) optimizes target binding, likely in enzyme inhibition .
- Applications : Investigated as a tyrosine kinase inhibitor for oncology .
Cis-3-Boc-3-aza-bicyclo[4.1.0]heptane-1-carboxylic Acid
- Structure : Cis stereochemistry at the bridgehead positions (CAS: 1250993-15-7).
- Key Differences : Altered spatial arrangement impacts diastereoselectivity in synthesis and receptor interactions. The 1-carboxylic acid position may limit intramolecular hydrogen bonding compared to the 7-isomer .
- Applications : Used in chiral auxiliaries for asymmetric catalysis .
Biological Activity
3-N-Boc-3-aza-bicyclo[4.1.0]heptane-7-carboxylic acid is a bicyclic compound notable for its unique structural features, which include a nitrogen atom integrated into the bicyclic framework and a carboxylic acid functional group. This compound has garnered attention in organic synthesis and medicinal chemistry due to its potential biological activities and versatility in chemical modifications.
The molecular formula of this compound is CHNO, with a molar mass of approximately 199.25 g/mol. The compound's structure allows for various substitutions that can enhance its pharmacological properties, making it a candidate for further biological evaluation.
Biological Activity
Research indicates that compounds within the bicyclo[4.1.0] family, including this compound, exhibit diverse biological activities:
- Antimicrobial Properties : Initial studies suggest that derivatives of this compound may possess antimicrobial activity, although specific mechanisms and efficacy require further investigation.
- Anticancer Potential : Some analogs have shown promise in inhibiting cancer cell proliferation, indicating potential applications in oncology.
- Neuroactive Effects : The structural similarity to known neuroactive compounds suggests possible interactions with neurotransmitter systems.
Synthesis and Modification
The synthesis of this compound typically involves several steps, including:
- Formation of the Bicyclic Framework : Reactions involving epoxides and amines are common starting points.
- Carboxylic Acid Addition : The introduction of the carboxylic acid group is crucial for enhancing biological activity.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is beneficial to compare it with structurally related compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 7-Azabicyclo[4.1.0]heptane | Structure | Lacks carboxylic acid functionality |
| 3-Aza-bicyclo[4.2.0]octane | Structure | Larger bicyclic system with different sterics |
| 7-Oxa-bicyclo[4.1.0]heptane | Structure | Oxygen substitution alters reactivity |
These comparisons highlight how variations in structure can significantly influence biological activity.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of various derivatives of bicyclic compounds similar to this compound:
- Antimicrobial Activity Study : In one study, derivatives were screened against several bacterial strains, revealing promising antimicrobial properties (Razaq & Mohammed, 2022) .
- Cancer Cell Proliferation Inhibition : Another research effort demonstrated that specific modifications led to increased potency against cancer cell lines (Jones et al., 2020) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
